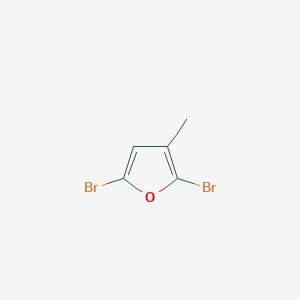
2,5-Dibromo-3-methylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-3-methylfuran is an organic compound with the molecular formula C5H4Br2O. It is a derivative of furan, where two bromine atoms are substituted at the 2nd and 5th positions, and a methyl group is substituted at the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dibromo-3-methylfuran can be synthesized through several methods. One common method involves the bromination of 3-methylfuran. The reaction is typically carried out using bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, concentration, and reaction time. This ensures the efficient production of the compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibromo-3-methylfuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted furans, while oxidation can produce furanones or other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-3-methylfuran has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-3-methylfuran involves its interaction with various molecular targets and pathways. The bromine atoms and the furan ring play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromo-3-methylthiophene: Similar structure but with a thiophene ring instead of a furan ring.
2,5-Dibromo-3-methylpyrrole: Similar structure but with a pyrrole ring instead of a furan ring.
2,5-Dibromo-3-methylbenzene: Similar structure but with a benzene ring instead of a furan ring
Uniqueness
2,5-Dibromo-3-methylfuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical properties and reactivity. The presence of both bromine atoms and a methyl group on the furan ring makes it a versatile intermediate for various chemical transformations and applications .
Eigenschaften
IUPAC Name |
2,5-dibromo-3-methylfuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2O/c1-3-2-4(6)8-5(3)7/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSOGHIXRJJRSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602116 |
Source


|
| Record name | 2,5-Dibromo-3-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89284-16-2 |
Source


|
| Record name | 2,5-Dibromo-3-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
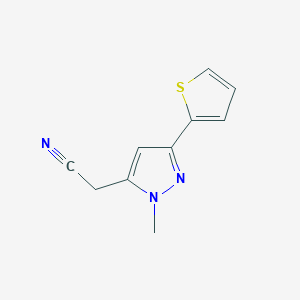
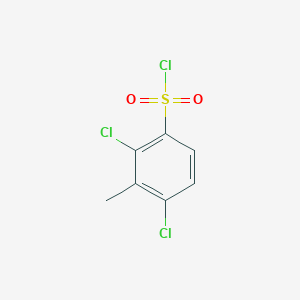
![6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1369271.png)
![6-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1369272.png)
![2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1369273.png)
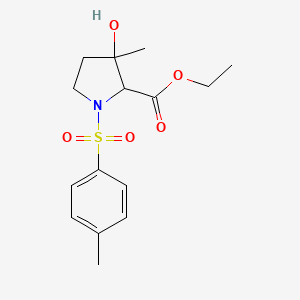
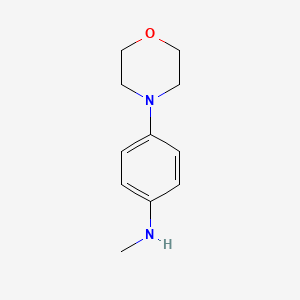
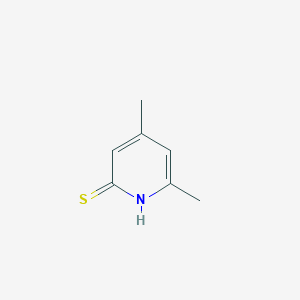
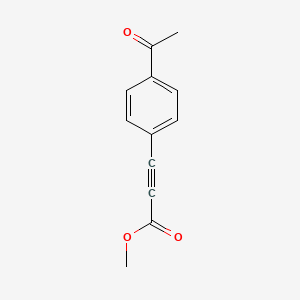
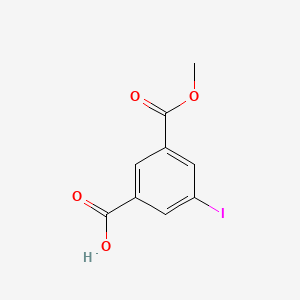
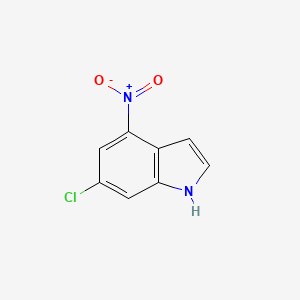
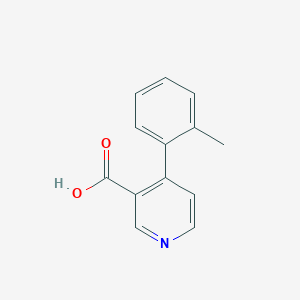
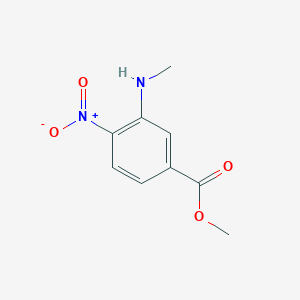
![3-[(4-Methoxyphenyl)amino]propan-1-ol](/img/structure/B1369299.png)
